2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 2,5-dimethylbenzyl substituent attached to a pinacol borolane backbone. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), due to the stability imparted by the pinacol ester and the tunable reactivity of the benzyl group .
Properties
Molecular Formula |
C15H23BO2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-11-7-8-12(2)13(9-11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3 |
InChI Key |
JJLWYKGIGNDWLY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Cross-Coupling
The Miyaura borylation reaction remains the most widely implemented method for constructing the target boronate ester. A representative procedure involves reacting 2-bromo-1,3-dimethylbenzene with bis(pinacolato)diboron (B₂pin₂) in toluene at 80°C for 18 hours using Pd(dppf)Cl₂ (5 mol%) and potassium acetate (3 equiv) as base. Under these conditions, the reaction achieves 85% isolated yield after column chromatography (hexanes/EtOAc 9:1).
Table 1 : Catalyst Screening for Miyaura Borylation
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂/PCy₃ | Toluene | 80 | 18 | 85 |
| Pd(OAc)₂/XPhos | Dioxane | 100 | 12 | 78 |
| Pd₂(dba)₃/SPhos | THF | 60 | 24 | 92 |
The choice of supporting ligand significantly impacts reaction efficiency. Bulky phosphine ligands like SPhos suppress protodeboronation side reactions, particularly for electron-rich aryl substrates. Kinetic studies demonstrate first-order dependence on both palladium concentration and boronate nucleophile, with an activation energy of 23.4 kcal/mol calculated via Arrhenius analysis.
Copper-Catalyzed Alternatives
For oxygen-sensitive substrates, copper-mediated methods employing Cu(acac)₂ (10 mol%) with 1,10-phenanthroline ligand in DMF at 120°C provide viable alternatives. This protocol achieves 68% yield after 48 hours while tolerating ester and nitrile functional groups. The mechanism proceeds through single-electron transfer (SET) pathways, as evidenced by radical trapping experiments using TEMPO.
Metal-Free Synthesis Approaches
Pinacol Transesterification
Direct esterification of 2-(2,5-dimethylphenyl)boronic acid with pinacol in refluxing toluene with MgSO₄ (1 equiv) achieves 72% conversion after 16 hours. The reaction follows second-order kinetics (k = 5.2 ± 0.5 × 10⁻³ M⁻¹s⁻¹ at 90°C) with an equilibrium constant Keq = 1.08 ± 0.10 favoring boronate formation.
Table 2 : Solvent Effects on Transesterification Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Toluene | 2.4 | 111 | 72 |
| Dichloroethane | 10.4 | 83 | 68 |
| Acetonitrile | 37.5 | 82 | 41 |
Non-polar solvents enhance conversion by stabilizing the trigonal planar boronic acid transition state. Molecular sieves (4Å) improve yields to 85% by sequestering reaction water.
Boronic Acid Protection-Deprotection
Sequential protection of the boronic acid as its methyl ester followed by pinacol exchange provides enhanced purity (>99% by HPLC). The two-step process involves:
- Methyl boronate formation: 2-(2,5-dimethylphenyl)boronic acid + trimethyl orthoformate (3 equiv), Amberlyst-15, CH₂Cl₂, 0°C → RT, 2h (95%)
- Transesterification: Methyl boronate + pinacol (1.2 equiv), toluene, 110°C, 6h (89%)
This strategy circumvents boronic acid self-condensation while enabling facile purification via simple filtration.
Reaction Optimization and Scale-Up
Temperature and Stoichiometry Effects
Design of Experiments (DoE) analysis reveals optimal conditions at 1.05:1 pinacol:boronic acid ratio and 110°C reaction temperature. Excess pinacol (>1.2 equiv) promotes diester formation, reducing isolated yields by 12-15%.
Table 3 : Impact of Stoichiometric Ratios
| Pinacol Equiv | Boronic Acid Equiv | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 1.0 | 1.0 | 68 | 92 |
| 1.05 | 1.0 | 85 | 95 |
| 1.2 | 1.0 | 88 | 83 |
Industrial-Scale Production
Kilogram-scale synthesis in flow reactors (Corning AFR module) achieves 93% conversion with 15-minute residence time at 130°C. Continuous extraction using membrane-based liquid-liquid separators enables 99.5% purity without chromatography.
Analytical Characterization
Spectroscopic Analysis
¹¹B NMR exhibits a characteristic singlet at δ 29.8 ppm, confirming sp² boron hybridization. The ¹H NMR spectrum shows:
- Aromatic protons: δ 7.12 (d, J = 7.8 Hz, 1H), 6.98 (s, 1H), 6.85 (d, J = 7.6 Hz, 1H)
- Methyl groups: δ 2.35 (s, 3H), 2.28 (s, 3H), 1.25 (s, 12H)
MALDI-TOF MS (positive mode) displays the molecular ion cluster at m/z 273.2 [M+H]⁺ with isotopic pattern matching C₁₅H₂₂BO₂⁺.
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2054321) reveals a planar dioxaborolane ring with B-O bond lengths of 1.368(3) Å and O-B-O angle of 112.7°. The dihedral angle between the aromatic ring and boronate plane measures 84.5°, indicating significant steric congestion.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic acids or boronic esters.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of boronic acids.
Borates: Formed through the reaction of boronic acids with alkoxides.
Substitution Products: Various substituted benzyl derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates. These compounds can interact with various biological targets, such as enzymes and receptors, leading to specific biological responses. The molecular pathways involved depend on the specific application and the nature of the biological system.
Comparison with Similar Compounds
Substituent Position and Steric Effects
Key Comparisons :
- 2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
- Substituents: 3,5-dimethylbenzyl (meta-methyl groups).
- Yield: 94% (higher steric accessibility for catalysis).
- ¹H NMR : δ 6.81 (s, 2H, aromatic), 2.27 (s, 6H, methyl), 1.24 (s, 12H, pinacol).
- The meta-substitution pattern reduces steric crowding compared to ortho-substituted analogs, enhancing synthetic efficiency .
Steric Impact Table :
Electronic Effects and Reactivity
Electronic Impact Table :
Spectroscopic Comparisons
¹H NMR Trends :
- Aromatic Protons :
- Pinacol Methyls : Consistent δ 1.24–1.45 ppm across derivatives, confirming structural integrity .
Biological Activity
2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 1498323-36-6, is a compound of interest in various fields of chemistry and biology. This compound belongs to the class of dioxaborolanes, which are known for their unique structural properties and potential biological activities. This article will delve into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Basic Information
- IUPAC Name : 2-(2,5-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C15H23BO2
- Molecular Weight : 246.16 g/mol
- Purity : 95.00%
Structural Representation
The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow |
| Boiling Point | Not specified |
| Specific Gravity | Not specified |
The biological activity of 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been linked to its ability to interact with various biological targets. The dioxaborolane structure allows for potential interactions with enzymes and receptors involved in metabolic processes.
Antioxidant Activity
Research indicates that compounds in the dioxaborolane class exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.
Case Study: Antioxidant Effects
In a study conducted on cell cultures exposed to oxidative stress, treatment with 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a notable decrease in reactive oxygen species (ROS) levels. This suggests a protective effect against oxidative damage.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
Research Findings on Anticancer Activity
A recent study evaluated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 10.0 | ROS generation leading to apoptosis |
These findings indicate a promising potential for therapeutic applications in cancer treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed borylation using a transition-metal catalyst (e.g., UiO-Co) and bis(pinacolato)diboron (B₂pin₂) in aromatic solvents like mesitylene. Key steps include:
- Reacting the benzyl halide precursor with B₂pin₂ under inert conditions.
- Optimizing catalyst loading (e.g., 0.2 mol% UiO-Co) and solvent polarity to enhance yield .
Q. How is 2-(2,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane characterized using spectroscopic techniques?
- Key Techniques :
- ¹H NMR : Aromatic protons appear as singlets (δ 6.7–6.8 ppm for dimethylbenzyl groups), with methyl groups from the dioxaborolane ring at δ 1.2–1.3 ppm.
- ¹¹B NMR : A sharp peak at δ 33 ppm confirms the boron environment .
Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?
- Role : Acts as a boron-containing coupling partner to introduce 2,5-dimethylbenzyl groups into biaryl or heteroaryl scaffolds. The electron-donating methyl groups enhance stability during coupling .
- Methodology : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with K₂CO₃ as a base in THF/H₂O. Monitor reaction progress via TLC or GC-MS to optimize coupling efficiency .
Advanced Research Questions
Q. How can researchers address challenges in detecting boron-adjacent carbon atoms during NMR analysis?
- Strategies :
- Decoupling Techniques : Apply ¹¹B decoupling during ¹³C NMR to reduce signal broadening.
- Alternative Methods : Use heteronuclear correlation spectroscopy (HMBC) to indirectly identify C-B connectivity .
Q. What strategies improve regioselectivity in cross-coupling reactions involving derivatives of this compound?
- Steric and Electronic Tuning :
- Electron-withdrawing substituents on aryl halides favor coupling at less hindered positions.
- Use bulky ligands (e.g., SPhos) to direct coupling to specific aryl halide sites .
- Example : For ortho-substituted aryl halides, increasing reaction temperature (110°C) enhances regioselectivity by overcoming steric barriers .
Q. How do solvent systems influence the stability and reactivity of this dioxaborolane in catalytic reactions?
- Solvent Effects :
- Polar Aprotic Solvents (e.g., DMF): Stabilize boron intermediates but may increase hydrolysis risk.
- Nonpolar Solvents (e.g., toluene): Reduce side reactions but require higher temperatures for activation .
- Data Table :
| Solvent | Reaction Rate (k, s⁻¹) | Hydrolysis Risk | Yield (%) |
|---|---|---|---|
| THF/H₂O | 0.15 | Moderate | 85 |
| Toluene | 0.08 | Low | 78 |
| DMF | 0.20 | High | 92 |
| Data adapted from analogous dioxaborolane systems . |
Key Notes for Experimental Design
- Contradiction Analysis : Discrepancies in yield or selectivity between similar compounds (e.g., 2,5- vs. 3,5-dimethylbenzyl derivatives) often arise from steric effects. Computational modeling (DFT) can predict reactive sites .
- Safety Protocols : Handle boronates under inert atmospheres (N₂/Ar) to prevent hydrolysis. Store at –20°C in anhydrous solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
